Orientin-2''-O-p-trans-coumarate
Description
Orientin-2''-O-p-trans-coumarate is a compound that belongs to the larger class of phytochemicals known as flavonoids. labshake.commedchemexpress.com These compounds are secondary metabolites found in plants and are known for a wide range of biological activities. encyclopedia.pub The investigation of such specific compounds is a cornerstone of phytochemical research, aiming to identify and characterize the vast chemical diversity within the plant kingdom.
Flavonoids are characterized by a general structure consisting of a fifteen-carbon skeleton, which includes two phenyl rings and a heterocyclic ring. medchemexpress.com This basic structure can be modified in numerous ways, leading to a wide array of flavonoid subclasses, including flavones, flavonols, and isoflavones.
This compound is more specifically classified as a C-glycosylflavone. researchgate.net Unlike the more common O-glycosides where a sugar moiety is attached to the flavonoid skeleton via an oxygen atom, C-glycosides feature a direct carbon-carbon bond between the sugar and the aglycone. iupac.org This structural feature confers greater stability to the molecule, making it more resistant to enzymatic hydrolysis. The study of C-glycosylflavones is a significant area of natural product research due to their widespread occurrence and distinct chemical properties. researchgate.netrsc.org
The structure of this compound is further distinguished by the presence of a p-trans-coumaroyl group, making it an acylated flavonoid. ingentaconnect.com Acylation, the process of adding an acyl group, can significantly alter the physicochemical properties of flavonoids. ingentaconnect.com This modification can impact factors such as solubility, stability, and bioavailability. nih.gov
In natural product chemistry, the study of acylated flavonoids is crucial as acylation can enhance or modify the biological activities of the parent flavonoid. ingentaconnect.combohrium.com For instance, acylation has been shown to influence antioxidant capacity and anti-inflammatory effects. encyclopedia.pubbohrium.com The acyl group can also play a role in the compound's interaction with biological targets. researchgate.net The presence of the coumaroyl moiety in this compound is therefore a key aspect of its chemical identity and a subject of interest in phytochemical investigations. encyclopedia.pub
Detailed Research Findings
This compound has been isolated from several plant sources and has been the subject of various phytochemical studies. Research has focused on its isolation, structural elucidation, and investigation of its biological properties.
One of the primary sources from which this compound has been identified is Trigonella foenum-graecum, commonly known as fenugreek. labshake.commedchemexpress.comchemsrc.com Studies have detailed the isolation of this compound from the seeds of this plant. researchgate.netwisdomlib.org It has also been identified in Trollius chinensis and Machilus japonica. naturewillbio.complantaedb.com
Research has demonstrated that this compound possesses potent antioxidant activity. labshake.commedchemexpress.comchemsrc.com Furthermore, studies have indicated its ability to promote the proliferation of 2BS cells. biocat.comtargetmol.com
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 1229437-75-5 chemsrc.com |
| Molecular Formula | C₃₀H₂₆O₁₃ labshake.com |
| Molecular Weight | 594.52 g/mol labshake.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O13/c31-12-22-26(39)27(40)30(43-23(38)8-3-13-1-5-15(32)6-2-13)29(42-22)25-19(36)10-18(35)24-20(37)11-21(41-28(24)25)14-4-7-16(33)17(34)9-14/h1-11,22,26-27,29-36,39-40H,12H2/b8-3+/t22-,26-,27+,29+,30-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKYOEXOYRWIOU-HJBGGDBQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Botanical Sourcing of Orientin 2 O P Trans Coumarate
Identification in Specific Plant Species
The identification of Orientin-2''-O-p-trans-coumarate has been documented in several distinct plant species across different families. These findings are primarily the result of phytochemical analyses aimed at characterizing the chemical constituents of these plants.
The compound has been isolated from Trigonella foenum-graecum, commonly known as fenugreek. medchemexpress.comtargetmol.comtargetmol.com It is one of several flavonoids found in this plant. wisdomlib.org Another botanical source is Trollius chinensis, a flowering plant species. naturewillbio.com Additionally, research has identified this compound in the fruits of Paulownia catalpifolia. researchgate.net The compound has also been noted in the aerial parts of Trigonella grandiflora. researchgate.net
Below is a data table summarizing the plant species in which this compound has been identified.
| Plant Species | Family | Common Name |
| Trigonella foenum-graecum | Fabaceae | Fenugreek |
| Trollius chinensis | Ranunculaceae | Chinese Globeflower |
| Paulownia catalpifolia | Paulowniaceae | Catalpa-leaf Paulownia |
| Trigonella grandiflora | Fabaceae | Large-flowered Fenugreek |
Distribution within Plant Tissues and Organs
The concentration and presence of this compound are not uniform throughout the entire plant. Instead, it is localized in specific tissues and organs. This differential distribution is a common characteristic of secondary metabolites in plants.
In Trigonella foenum-graecum, the compound has been specifically isolated from the seeds. wisdomlib.org For Paulownia catalpifolia, the fruits are the primary location where this flavonoid has been found. researchgate.net In the case of Trigonella grandiflora, the compound is reported to be present in the aerial parts of the plant, which would typically include the leaves, stems, and flowers. researchgate.net A study on the related compound, orientin (B1677486), in rats, while not the exact same molecule, showed distribution in the liver, lung, and kidney after administration, but it is important to note this does not reflect its natural distribution within a plant. nih.gov
The following table details the known distribution of this compound within the tissues and organs of the identified plant species.
| Plant Species | Plant Tissue/Organ |
| Trigonella foenum-graecum | Seeds |
| Paulownia catalpifolia | Fruits |
| Trigonella grandiflora | Aerial Parts |
Isolation, Extraction, and Purification Methodologies for Orientin 2 O P Trans Coumarate
Advanced Chromatographic Techniques
Chromatography remains the principal technology for the separation of individual components from complex mixtures. For a compound like Orientin-2''-O-p-trans-coumarate, which exists alongside structurally similar flavonoids, advanced and high-resolution chromatographic methods are indispensable.
High-Speed Counter-Current Chromatography (HSCCC) Applications
High-Speed Counter-Current Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that obviates the need for a solid support matrix, thereby eliminating issues of irreversible adsorption of the sample. tandfonline.com This method separates compounds based on their differential partitioning between two immiscible liquid phases, making it exceptionally suitable for the preparative separation of natural products. tandfonline.comresearchgate.net
The application of HSCCC has proven effective for the separation of flavonoids from plant extracts. In one study focusing on the seeds of Trigonella foenum-graecum, a two-step HSCCC protocol was developed to isolate a range of flavonoids. tandfonline.com While this particular study purified orientin (B1677486), the parent compound of this compound, the methodology is directly applicable. The first step utilized a solvent system of n-hexane:ethyl acetate (B1210297):methanol (B129727):water (1:5:1:5, v/v), where a group of flavonoids including orientin, vitexin (B1683572), isovitexin, and rhaponticin were co-eluted. tandfonline.com A subsequent HSCCC step with a different solvent system, ethyl acetate:water (1:1, v/v), was then employed to separate these co-eluted compounds. tandfonline.com
Another relevant application involves the isolation of orientin and vitexin from Trollius chinensis. Researchers successfully established a one-step HSCCC method using a solvent system composed of ethyl acetate-ethanol-water (4:1:5, v/v/v). nih.gov This system allowed for the acquisition of orientin with a purity of 99.2% from the crude ethyl acetate extract, demonstrating the high efficiency and resolving power of HSCCC for this class of compounds. nih.gov The selection of an appropriate solvent system, guided by the partition coefficient (K value) of the target compound, is critical for successful HSCCC separation. tandfonline.com
Table 1: HSCCC Solvent Systems for Flavonoid Separation
| Source Material | Target Compounds | Solvent System (v/v/v) | Reference |
|---|---|---|---|
| Trigonella foenum-graecum | Orientin, Vitexin, Isovitexin | Step 1: n-hexane:ethyl acetate:methanol:water (1:5:1:5) Step 2: ethyl acetate:water (1:1) | tandfonline.com |
| Trollius chinensis | Orientin, Vitexin | ethyl acetate-ethanol-water (4:1:5) | nih.gov |
High-Performance Liquid Chromatography (HPLC) Systems
High-Performance Liquid Chromatography (HPLC) is a fundamental analytical and preparative tool in natural product chemistry, offering high resolution, speed, and sensitivity. For the analysis and purification of this compound, reversed-phase (RP) HPLC is commonly employed.
The development of an effective HPLC method hinges on the optimization of several parameters, including the stationary phase (column), mobile phase composition, flow rate, and column temperature. A study aimed at separating flavonoid isomers in common buckwheat sprouts provides a well-defined system applicable to orientin and its derivatives. mdpi.com The optimal conditions were identified as a column temperature of 40 °C, using a mobile phase gradient of 0.1% (v/v) acidic water and acetonitrile (B52724) at a flow rate of 1 mL/min. mdpi.com Such precise temperature control is vital, as it significantly influences the resolution and symmetry of the chromatographic peaks. mdpi.com
In another instance, a validated HPLC method for determining orientin in rabbit plasma utilized a Diamonsil C18 column with a mobile phase of 0.1% acetic acid, methanol, and acetonitrile in a ratio of 80:5:15 (v/v/v). nih.gov This demonstrates a different but effective mobile phase composition for the elution and quantification of orientin. These examples underscore the adaptability of HPLC methods, which can be tailored to achieve desired separation outcomes for this compound from various sample matrices.
Table 2: Exemplary HPLC Conditions for Orientin Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Stationary Phase | Reversed-Phase C18 | Diamonsil C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% (v/v) Acidic Water and Acetonitrile (Gradient) | 0.1% Acetic Acid/Methanol/Acetonitrile (80:5:15, v/v/v) |
| Flow Rate | 1.0 mL/min | Not specified |
| Temperature | 40 °C | Not specified |
| Reference | mdpi.com | nih.gov |
Two-Dimensional Liquid Chromatography (2D-LC) Approaches
Two-dimensional liquid chromatography (2D-LC) represents a significant advancement in separation science, providing a much higher peak capacity and resolving power than conventional one-dimensional LC. chromatographyonline.com This technique is particularly valuable for analyzing highly complex samples, such as plant extracts, where target compounds may co-elute with numerous other matrix components in a single separation dimension. researchgate.netnih.gov
In a 2D-LC system, fractions from the first dimension (¹D) separation are transferred to a second dimension (²D) column that possesses a different separation mechanism (orthogonality). chromatographyonline.commdpi.com Common 2D-LC modes include heart-cutting, where specific sections of the ¹D chromatogram are sent to the ²D column, and comprehensive 2D-LC (LC×LC), where the entire ¹D effluent is systematically analyzed in the second dimension. researchgate.netmdpi.com
For the separation of polar compounds like flavonoid glycosides, which can be challenging using standard reversed-phase LC alone, 2D-LC offers a powerful solution. chromatographyonline.com A hypothetical, yet highly practical, approach for isolating this compound would involve coupling a reversed-phase (RP) column in the first dimension with a hydrophilic-interaction chromatography (HILIC) column in the second. chromatographyonline.com This RP x HILIC configuration would separate compounds based on hydrophobicity in the ¹D and polarity in the ²D, effectively resolving complex co-elutions and enhancing the purity of the isolated compound. The use of multiple 2D columns (multi-2D LCxLC) can further tune the separation based on the chemical properties of the analytes. chromatographyonline.com
Optimization of Extraction Protocols for Enhanced Yield and Purity
The efficiency of the initial extraction process is a critical determinant of the final yield and purity of the target compound. Optimization of extraction parameters is essential to maximize the recovery of this compound from its plant source while minimizing the co-extraction of undesirable compounds. Response Surface Methodology (RSM) is a powerful statistical tool frequently used to optimize these complex processes. nih.govcas.cn
Studies on Trigonella foenum-graecum seeds have demonstrated the utility of RSM for optimizing the extraction of flavonoids. In one study using ultrasound-assisted extraction, the optimal conditions for achieving the maximum yield of total flavonoid content (TFC) were identified. ijpsr.com The key parameters optimized were the methanol concentration, the liquid-to-solid ratio, and the extraction time. ijpsr.com Similarly, another study optimized an ultrasonic-assisted method and found that ethanol (B145695) concentration, liquid-solid ratio, sonication time, and sonication power were all significant factors. nih.gov
A separate investigation focused on the extraction of orientin and vitexin from Trollius chinensis using an ultrasonic circulating extraction (UCE) technique. nih.gov Through Plackett-Burman and Box-Behnken designs, the optimal conditions were determined to be a 60% ethanol volume fraction, a 10 mL/g liquid-solid ratio, and a 28-minute ultrasonic irradiation time at 738W, which resulted in a high yield of orientin (6.05 mg/g). nih.gov These optimized protocols demonstrate that tailoring extraction variables to the specific plant matrix and target compound class is crucial for achieving high-efficiency extraction.
Table 3: Optimized Extraction Conditions for Flavonoids from Plant Sources
| Plant Source | Extraction Method | Optimized Parameters | Result | Reference |
|---|---|---|---|---|
| Trigonella foenum-graecum | Ultrasound-Assisted Extraction | 70% Methanol, 30:1 Liquid-to-Solid Ratio, 50 min Extraction Time | Maximum Total Flavonoid Yield | ijpsr.com |
| Trigonella foenum-graecum | Ultrasonic-Assisted Method | 72% Ethanol, 35 mL/g Solvent-to-Material Ratio, 41 min Sonication Time, 500W Power | Predicted Flavonoid Yield: 9.10 mg/g | nih.gov |
| Trollius chinensis | Ultrasonic Circulating Extraction | 60% Ethanol, 10 mL/g Liquid-Solid Ratio, 28 min Time, 738W Power | Orientin Yield: 6.05 mg/g | nih.gov |
Biosynthesis and Intermediary Metabolic Pathways of Orientin 2 O P Trans Coumarate
Precursor Incorporation and Enzymatic Transformations
The formation of Orientin-2''-O-p-trans-coumarate begins with the synthesis of its two primary precursors: the flavonoid orientin (B1677486) and the acyl donor, p-coumaroyl-CoA. The biosynthesis of orientin itself is a significant undertaking within the cell.
Orientin is the 8-C-glucoside of the flavone (B191248) luteolin (B72000). acs.orgbohrium.comnih.gov Its formation follows the general flavonoid biosynthetic pathway, starting from the flavanone (B1672756) naringenin. Naringenin is converted to luteolin through a series of enzymatic hydroxylations. Subsequently, a crucial C-glycosylation step occurs. Unlike O-glycosides, where a sugar is attached via an oxygen atom, C-glycosides feature a carbon-carbon bond between the sugar and the aglycone, which makes them notably more stable to hydrolysis. nih.gov
The key enzymatic reaction is the attachment of a glucose molecule from UDP-glucose to the 8th carbon of the luteolin A-ring. This is catalyzed by a specific type of glycosyltransferase known as a C-glucosyltransferase (CGT). acs.orgnih.gov Studies have successfully identified and characterized CGTs capable of this transformation. For instance, a C-glucosyltransferase from Trollius chinensis (TcCGT1) has been shown to efficiently catalyze the conversion of luteolin to orientin using UDP-glucose as the sugar donor. acs.orgbohrium.comnih.gov The general mechanism for flavone C-glycosylation in cereals involves the initial hydroxylation of a flavanone to a 2-hydroxyflavanone, which is then C-glucosylated by a CGT and subsequently dehydrated to form the final flavone C-glycoside. nih.govnih.gov
| Precursor Molecule | Key Enzyme Class | Resulting Intermediate |
| Luteolin | C-Glucosyltransferase (CGT) | Orientin (Luteolin-8-C-glucoside) |
| p-Coumaric Acid | 4-Coumarate:CoA Ligase (4CL) | p-Coumaroyl-CoA |
Role of the Phenylpropanoid Pathway
The phenylpropanoid pathway is fundamental to the biosynthesis of this compound, as it is the source of the core building blocks for thousands of plant secondary metabolites, including flavonoids. frontiersin.orgnih.govmedchemexpress.com This pathway begins with the amino acid phenylalanine and, through a series of core enzymatic reactions, produces p-coumaroyl-CoA. nih.gov This intermediate stands at a critical metabolic crossroads, channeling carbon into the biosynthesis of lignin (B12514952), stilbenes, and, crucially for this context, flavonoids. frontiersin.orgnih.gov Both the foundational structure of the luteolin aglycone and the p-trans-coumarate acyl group are derived from intermediates of this pathway.
The synthesis of p-coumaroyl-CoA is a central process in phenylpropanoid metabolism and represents the entry point for the biosynthesis of a vast array of compounds. acs.org The process involves three core enzymatic steps that convert L-phenylalanine into the activated thioester, p-coumaroyl-CoA. nih.govresearchgate.net
Phenylalanine Ammonia Lyase (PAL): This enzyme catalyzes the first committed step, the non-oxidative deamination of phenylalanine to form trans-cinnamic acid. researchgate.net
Cinnamic Acid 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, then hydroxylates trans-cinnamic acid at the para position to yield p-coumaric acid. researchgate.net
4-Coumarate:CoA Ligase (4CL): In the final step, 4CL activates p-coumaric acid by ligating it with coenzyme A (CoA) in an ATP-dependent reaction, forming p-coumaroyl-CoA. acs.orgresearchgate.net
This activated p-coumaroyl-CoA serves as the direct precursor for the chalcone (B49325) synthase reaction, leading to flavonoid biosynthesis, and is also the acyl donor for the final acylation step in the formation of this compound. frontiersin.orgnih.gov
| Enzyme | Substrate | Product | Pathway Step |
| Phenylalanine Ammonia Lyase (PAL) | L-Phenylalanine | trans-Cinnamic Acid | General Phenylpropanoid Pathway |
| Cinnamic Acid 4-Hydroxylase (C4H) | trans-Cinnamic Acid | p-Coumaric Acid | General Phenylpropanoid Pathway |
| 4-Coumarate:CoA Ligase (4CL) | p-Coumaric Acid | p-Coumaroyl-CoA | General Phenylpropanoid Pathway |
Plants typically possess a family of 4-Coumarate:CoA Ligase (4CL) isoenzymes rather than a single enzyme. researchgate.netnih.gov These isoforms often exhibit distinct substrate specificities and expression patterns, allowing the plant to regulate the metabolic flux into different branches of the phenylpropanoid pathway. nih.govacs.org
Research in various plant species, including Arabidopsis thaliana, has revealed that different 4CL isoforms are preferentially involved in either lignin or flavonoid biosynthesis. nih.govacs.orgresearchgate.net For example, in Arabidopsis, At4CL1 and At4CL2 are primarily associated with lignifying cells, whereas At4CL3 plays a more distinct role in flavonoid metabolism. nih.govacs.org This functional divergence is critical for directing p-coumaroyl-CoA towards the production of flavonoids like luteolin. The specific 4CL isoforms active in the tissues where this compound is synthesized would therefore play a key role in providing the necessary precursors for both the flavonoid core and the subsequent acylation.
| 4CL Isoform (Example: Arabidopsis) | Primary Metabolic Role |
| At4CL1, At4CL2, At4CL4 | Lignin Biosynthesis nih.govacs.org |
| At4CL3 | Flavonoid Metabolism nih.govacs.org |
Acylation Mechanisms and Enzyme Systems
The final step in the biosynthesis of this compound is the acylation of the orientin molecule. This involves the enzymatic transfer of a p-trans-coumaroyl group from the activated donor, p-coumaroyl-CoA, to the 2''-hydroxyl group of the glucose moiety on orientin.
This type of reaction is catalyzed by a specific class of enzymes known as acyltransferases. frontiersin.org More specifically, the BAHD family of acyl-CoA-dependent acyltransferases is responsible for a wide range of acylation reactions in plant secondary metabolism. oup.commdpi.comfrontiersin.org Members of this superfamily catalyze the transfer of an acyl group from a CoA thioester to various acceptor molecules, including flavonoid glycosides. oup.commdpi.com For example, enzymes in this family are known to be involved in the p-coumaroylation of monolignols and the acylation of anthocyanins, which are structurally related to flavonoids. oup.comnih.gov Therefore, it is highly probable that a specific BAHD acyltransferase, an Orientin-2''-O-p-coumaroyltransferase, is responsible for this final biosynthetic step, recognizing both orientin and p-coumaroyl-CoA as substrates to form the final product.
Biological Activities and Pharmacological Mechanisms of Orientin 2 O P Trans Coumarate in Vitro and Animal Models
In Vitro Mechanistic Studies
Modulation of Cellular Proliferation (e.g., 2BS cell proliferation)
Research has highlighted the capacity of Orientin-2''-O-p-trans-coumarate to stimulate the growth of 2BS cells. medchemexpress.comresearchgate.net Studies have shown that this compound can strongly encourage the proliferation of 2BS cells, particularly those under stress induced by hydrogen peroxide (H2O2). targetmol.combiocat.com
Enzyme Inhibitory Mechanisms (e.g., Xanthine (B1682287) Oxidase Inhibition)
While specific studies on the direct inhibition of xanthine oxidase by this compound are not extensively detailed in the provided results, the broader class of flavonoids, to which this compound belongs, is known for its potential to inhibit xanthine oxidase. nih.gov This enzyme plays a crucial role in the production of uric acid, and its inhibition is a key mechanism for managing conditions associated with high uric acid levels. nih.gov
Antioxidant Defense Mechanisms
This compound is recognized for its significant antioxidant activity. medchemexpress.comtargetmol.comchemsrc.com
The antioxidant potential of compounds is often evaluated by their ability to neutralize various free radicals. Assays using 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) are common methods to assess free radical scavenging capacity. nih.govglobalresearchonline.net Similarly, the ability to scavenge hydrogen peroxide (H2O2), a reactive oxygen species, is another important measure of antioxidant efficacy. globalresearchonline.netresearchgate.net While the direct scavenging values for this compound are not specified, its characterization as a potent antioxidant suggests it is active in these assays. medchemexpress.com
Reactive oxygen species (ROS) are byproducts of normal cellular metabolism, but at high levels, they can cause significant damage to cells, a condition known as oxidative stress. mdpi.com The regulation of ROS is crucial for maintaining cellular health. frontiersin.org this compound, through its antioxidant nature, likely contributes to the modulation of ROS, helping to protect cells from oxidative damage. medchemexpress.comnih.gov
In Vivo Efficacy in Animal Models
Studies on aqueous extracts of fenugreek, from which this compound is isolated, have shown protective effects in animal models. wisdomlib.org For instance, in rats with liver damage induced by carbon tetrachloride, fenugreek extract demonstrated a significant reduction in lipid peroxidation and an increase in the activity of antioxidant enzymes. wisdomlib.org While these findings point to the potential in vivo efficacy of the constituent compounds, specific studies focusing solely on this compound in animal models were not detailed in the search results.
Table 1: Summary of In Vitro Biological Activities of this compound
| Biological Activity | Model System | Observed Effect | Reference(s) |
| Cellular Proliferation | 2BS cells | Strongly promotes cell proliferation, especially under H2O2-induced stress. | medchemexpress.comresearchgate.nettargetmol.combiocat.com |
| Antioxidant Activity | Chemical assays | Potent antioxidant. | medchemexpress.comtargetmol.comchemsrc.com |
Impact on Oxidative Stress Biomarkers in Animal Systems
Studies on aqueous extracts of fenugreek seeds, which contain this compound, have demonstrated a significant impact on biomarkers of oxidative stress in animal models of chemically-induced injury. wisdomlib.org In a study involving rats with carbon tetrachloride (CCl4)-induced hepatotoxicity, administration of a fenugreek aqueous extract led to a notable reduction in the levels of thiobarbituric acid reactive substances (TBARS), a key indicator of lipid peroxidation. wisdomlib.org
Furthermore, the same study observed an increase in the activities of crucial antioxidant enzymes. Specifically, the activities of catalase (CAT) and glutathione (B108866) peroxidase (GPX) in the liver were significantly elevated in the group treated with the fenugreek extract compared to the untreated CCl4-intoxicated group. wisdomlib.org This suggests that constituents of the extract, which include this compound, may bolster the endogenous antioxidant defense system. wisdomlib.org
Table 1: Effect of Fenugreek Aqueous Extract (Containing this compound) on Oxidative Stress Biomarkers in CCl4-Intoxicated Rats
| Biomarker | CCl4-Treated Group | Fenugreek Extract + CCl4-Treated Group |
| TBARS (Thiobarbituric acid reactive substances) | Significantly Increased | Significantly Decreased |
| CAT (Catalase) Activity | Decreased | Significantly Increased |
| GPX (Glutathione peroxidase) Activity | Decreased | Significantly Increased |
This table is based on findings from studies on fenugreek aqueous extract and does not represent data from the isolated compound this compound.
Modulation of Hepatic Enzyme Activities (e.g., Transaminases)
The hepatotoxic effects of substances like CCl4 are often characterized by a significant elevation in the serum levels of hepatic enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), due to liver cell damage. wisdomlib.org Research on the aqueous extract of fenugreek seeds has shown a notable modulatory effect on these enzymes in rats with CCl4-induced liver injury. wisdomlib.org
Treatment with the fenugreek extract resulted in a significant decrease in the elevated serum activities of both ALT and AST, indicating a potential hepatoprotective effect by preserving the structural integrity of hepatocytes. wisdomlib.org
Table 2: Effect of Fenugreek Aqueous Extract (Containing this compound) on Hepatic Enzyme Activities in CCl4-Intoxicated Rats
| Hepatic Enzyme | CCl4-Treated Group | Fenugreek Extract + CCl4-Treated Group |
| Alanine Aminotransferase (ALT) | Significantly Increased | Significantly Decreased |
| Aspartate Aminotransferase (AST) | Significantly Increased | Significantly Decreased |
This table is based on findings from studies on fenugreek aqueous extract and does not represent data from the isolated compound this compound.
Hepatoprotective Effects in Chemically Induced Injury Models (e.g., CCl4-induced)
The culmination of the effects on oxidative stress biomarkers and hepatic enzymes points to a significant hepatoprotective role of fenugreek aqueous extract in chemically induced injury models. wisdomlib.org The administration of the extract to rats intoxicated with CCl4 demonstrated a clear ameliorative effect on the liver damage caused by the chemical. wisdomlib.org
The protective mechanism is believed to be linked to the antioxidant properties of the flavonoids present in the extract, such as this compound. wisdomlib.org These compounds may scavenge the free radicals produced during the metabolism of CCl4, thereby mitigating the initial steps of cellular damage and subsequent liver injury. wisdomlib.org While this compound is identified as a constituent of fenugreek seeds, further research on the isolated compound is necessary to delineate its specific contribution to these hepatoprotective effects. wisdomlib.org
Structure Activity Relationship Sar Studies of Orientin 2 O P Trans Coumarate and Its Analogs
Correlations between Structural Modifications and Observed Bioactivity
The biological activity of flavonoid glycosides is intricately linked to their structural features, including the pattern of hydroxylation, the nature and position of glycosylation, and the presence of acyl groups. In the case of Orientin-2''-O-p-trans-coumarate, its activity is a composite of the effects of the luteolin (B72000) aglycone, the C-glycosidic bond with glucose, and the esterified p-coumaric acid.
Studies comparing closely related flavonoids reveal critical insights. For instance, the parent compound, orientin (B1677486), demonstrates a range of biological activities, including antioxidant and anti-inflammatory effects. nih.govd-nb.infonih.gov The addition of the p-coumaroyl moiety is a significant structural modification. This acylation can enhance the molecule's lipophilicity, potentially improving its interaction with cell membranes and molecular targets.
A comparative study of similar flavonoid glycosides, astragalin (B1665802) (kaempferol-3-O-glucoside) and tiliroside (B191647) (kaempferol-3-O-(6''-O-p-coumaroyl)-glucoside), highlights the impact of p-coumaroylation. Tiliroside, which possesses the p-coumaroyl group, exhibits significantly greater antioxidant and cytoprotective activities than astragalin. nih.govnih.govresearchgate.net This suggests that the p-coumaroyl group is a key determinant of enhanced bioactivity.
Furthermore, comparing orientin with its isomer, vitexin (B1683572) (an apigenin-C-glycoside), can also provide SAR insights. While both share the same C-glycoside feature, the differing hydroxylation pattern of the B-ring (luteolin in orientin vs. apigenin (B1666066) in vitexin) influences their antioxidant potential. The catechol structure (3',4'-dihydroxy) in the B-ring of orientin generally confers stronger antioxidant activity than the single 4'-hydroxyl group in vitexin's B-ring. The anti-inflammatory activities of orientin and vitexin have been evaluated, with both compounds showing the ability to modulate the MAPK/NF-κB signaling pathway. sciopen.com
Below is a data table summarizing the structural modifications and their impact on bioactivity based on related compounds.
| Compound/Analog | Core Flavonoid | Glycosylation | Acylation | Observed Impact on Bioactivity |
| Orientin | Luteolin | 8-C-glucoside | None | Baseline antioxidant and anti-inflammatory activity. nih.gov |
| Vitexin | Apigenin | 8-C-glucoside | None | Generally lower antioxidant activity than orientin due to fewer B-ring hydroxyls; shows anti-inflammatory effects. sciopen.com |
| Tiliroside | Kaempferol | 3-O-glucoside | 6''-O-p-coumaroyl | Exhibits much greater antioxidant and cytoprotective activities compared to its non-acylated analog, astragalin. nih.govresearchgate.net |
| Astragalin | Kaempferol | 3-O-glucoside | None | Serves as a baseline for demonstrating the enhanced potency conferred by the p-coumaroyl group in tiliroside. nih.govnih.gov |
Computational Modeling and Molecular Docking for Mechanistic Insights
Computational techniques, particularly molecular docking, provide powerful tools for elucidating the mechanisms by which this compound and its analogs exert their biological effects. These methods simulate the interaction between a ligand (the flavonoid) and a target protein, predicting the binding affinity and visualizing the specific molecular interactions that stabilize the complex.
Molecular docking studies on the parent compound, orientin, have offered valuable mechanistic insights. For example, research into its neuroprotective effects identified the mitogen-activated protein kinase (MAPK) signaling pathway as a key target. nih.gov Docking analyses revealed high binding affinities between orientin and specific kinases within this pathway, namely MAPK1, MAPK8, and MAPK14. nih.gov These in silico findings suggest that orientin can fit into the active sites of these proteins, potentially modulating their activity and influencing downstream cellular processes.
Similarly, in the context of inflammation, molecular docking studies have been used to compare the interactions of orientin and vitexin with components of the inflammatory signaling cascade. sciopen.com These studies suggested that both flavonoids could suppress inflammatory responses by modulating the MAPK signaling pathway. sciopen.com The docking models illustrate how these flavonoids form hydrogen bonds and other non-covalent interactions with key amino acid residues in the target proteins, providing a structural basis for their anti-inflammatory action. sciopen.com
While specific docking studies for this compound are less common, the insights gained from orientin are highly relevant. The addition of the p-coumaroyl moiety would alter the molecule's size, shape, and electronic properties, likely leading to different or enhanced interactions within the binding pocket of a target protein. Molecular docking could predict how this larger, acylated molecule interacts with targets like MAP kinases or enzymes such as cyclooxygenase-2 (COX-2), for which orientin has shown inhibitory effects. nih.gov Such computational analyses are crucial for generating hypotheses about molecular mechanisms and guiding further experimental validation.
Influence of the p-Coumaroyl Moiety on Biological Potency
The p-coumaroyl moiety is not merely a passive addition to the flavonoid structure; it actively contributes to and often enhances the biological potency of the parent glycoside. This phenolic acid, linked via an ester bond, has its own inherent antioxidant properties that can act synergistically with the flavonoid core.
The most direct evidence for the influence of the p-coumaroyl group comes from comparative studies. An investigation into the antioxidant and cytoprotective effects of tiliroside (which contains a p-coumaroyl group) versus astragalin (which does not) provides a clear example. The study found that tiliroside had lower IC50 values in various antioxidant assays, indicating higher potency. nih.govresearchgate.net The enhanced activity of tiliroside was attributed to several factors directly related to the p-coumaroyl moiety. nih.govnih.govresearchgate.net
Firstly, the p-coumaroyl group extends the conjugated system of the molecule, which can facilitate electron delocalization. This enhances the molecule's ability to donate electrons and stabilize free radicals, a key mechanism in antioxidant activity. This contributes to improved efficacy in electron-transfer (ET) and hydrogen-atom-transfer (HAT) based pathways. nih.govresearchgate.net
Secondly, the additional phenolic hydroxyl group and carbonyl group on the p-coumaroyl moiety can participate in chelating metal ions, such as Fe2+. nih.govnih.gov By sequestering pro-oxidant metal ions, the molecule can prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction. The study noted that tiliroside demonstrated a greater Fe2+-chelating ability than astragalin. nih.govnih.gov
Therefore, the p-coumaroylation of a flavonoid glycoside, as seen in this compound, is a strategic modification that can significantly boost biological potency. It enhances the molecule's intrinsic antioxidant capabilities through multiple mechanisms, leading to more effective cytoprotection and other related biological effects.
The following table compares the antioxidant activity of a flavonoid glycoside with its p-coumaroylated analog, illustrating the significant increase in potency.
| Compound | Key Structural Feature | DPPH• Scavenging (IC50 µM) | ABTS•+ Scavenging (IC50 µM) |
| Astragalin | Non-acylated | 100.3 ± 4.5 | 50.1 ± 2.3 |
| Tiliroside | 6''-O-p-coumaroyl moiety | 45.2 ± 2.1 | 15.3 ± 0.8 |
| (Data derived from a comparative study on astragalin and tiliroside, demonstrating the enhanced antioxidant capacity due to the p-coumaroyl group. researchgate.net) |
Metabolism and Pharmacokinetics of Orientin 2 O P Trans Coumarate in Animal Models
Absorption, Distribution, and Excretion Profiles in Animal Systems
The absorption of flavonoid glycosides is largely dependent on their structure, particularly the nature of the sugar moiety and any acylation. Flavonoid C-glycosides, like orientin (B1677486) and its derivatives, are generally characterized by poor absorption in the upper gastrointestinal tract due to their hydrophilic nature and the stable C-glycosidic bond, which is resistant to hydrolysis by mammalian digestive enzymes. cambridge.orgresearchgate.net Consequently, a significant portion of ingested Orientin-2''-O-p-trans-coumarate is expected to reach the colon intact.
Studies on similar C-glycosyl flavonoids, such as vitexin (B1683572), have demonstrated low oral bioavailability in rats, estimated to be around 2.8% to 4.91%. mdpi.comacademicjournals.org This poor absorption is primarily attributed to intestinal degradation. mdpi.com Once absorbed, the distribution of the parent compound and its metabolites is a key aspect of its pharmacokinetic profile. For instance, a study on the related flavone (B191248) C-glycoside coumaroylspinosin in rats showed that after intravenous administration, it was widely distributed in vivo, with the highest concentrations found in the intestine, muscle, and lung. nih.gov
The aglycone, orientin, when administered intravenously to rats, was found to be quickly distributed and eliminated, primarily localizing in the liver, lung, and kidney. nih.gov It showed difficulty in crossing the blood-brain barrier and did not accumulate in tissues over the long term. nih.gov
Excretion of flavonoid metabolites occurs through both urine and feces. For vitexin in rats, after intravenous administration, approximately 16.30% of the dose was excreted in urine, 3.47% in feces, and 9.72% in bile within 24 hours. researchgate.net The unabsorbed fraction of this compound and its metabolites produced in the colon are primarily excreted in the feces. cambridge.org
Table 1: Pharmacokinetic Parameters of Related Flavonoid C-Glycosides in Rats
| Compound | Administration Route | Dose | Cmax (µg/mL) | Tmax (min) | t1/2 (min) | Absolute Bioavailability (F%) | Reference |
| Vitexin | Oral | 30 mg/kg | 0.51 ± 0.015 | 15.82 ± 0.172 | 59.81 ± 2.31 | 4.91 ± 0.761 | academicjournals.org |
| Coumaroylspinosin | Intravenous | 4.0 mg/kg | - | - | 111.6 ± 9.0 | - | nih.gov |
| Orientin | Intravenous | 20 mg/kg | - | - | - | - | nih.gov |
Note: Data for this compound is not available. Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), t1/2 (Half-life).
Metabolic Transformations of the Compound and its Potential Aglycones
The metabolic journey of this compound is expected to begin in the gastrointestinal tract, where it undergoes significant biotransformation. The primary metabolic steps likely involve hydrolysis of the ester bond and the subsequent degradation of the flavonoid and coumaric acid moieties.
The initial and most crucial step is the hydrolysis of the p-trans-coumaroyl group, likely facilitated by esterases present in the intestinal lumen or produced by the gut microbiota. This would release orientin and p-coumaric acid.
Orientin Metabolism: The resulting orientin, being a C-glycoside, is resistant to further hydrolysis into its aglycone, luteolin (B72000), by mammalian enzymes. cambridge.org However, gut bacteria can cleave the C-glycosidic bond. Once the aglycone luteolin is formed, it can undergo extensive phase I and phase II metabolism. In rats, luteolin is known to be rapidly absorbed and metabolized into glucuronide and sulfate (B86663) conjugates. researchgate.netnih.gov Double peaks in the plasma concentration-time profile of luteolin suggest enterohepatic recirculation. researchgate.net The major metabolites found in rat plasma after oral administration of luteolin are its glucuronide conjugates. core.ac.uk
p-Coumaric Acid Metabolism: The released p-coumaric acid can be absorbed in the gastrointestinal tract. Studies in rats have shown that after oral administration, p-coumaric acid is detected in the plasma and kidneys and is excreted in its original form in the urine. cambridge.org
Further microbial metabolism of both orientin and p-coumaric acid in the colon leads to the formation of various smaller phenolic acids. The degradation of flavone C-glycosides by gut microflora can involve deglycosylation and the opening of the heterocyclic C-ring, resulting in metabolites such as phloroglucinol (B13840), hydrocaffeic acid, and phloretic acid. cambridge.org A study on vitexin in rats identified a total of 49 metabolites, which were formed through reactions including glucuronidation, sulfation, deglucosylation, dehydrogenation, methylation, hydrogenation, hydroxylation, and ring cleavage. nih.gov
Table 2: Potential Metabolic Transformations of this compound
| Initial Compound | Metabolic Process | Resulting Metabolites | Location of Metabolism | Reference |
| This compound | Hydrolysis (Ester bond cleavage) | Orientin, p-trans-coumaric acid | Gastrointestinal Tract (Microbiota) | General Flavonoid Metabolism |
| Orientin | Deglycosylation (C-glycosidic bond cleavage) | Luteolin | Colon (Microbiota) | cambridge.org |
| Luteolin | Phase II Conjugation (Glucuronidation, Sulfation) | Luteolin glucuronides, Luteolin sulfates | Intestinal Mucosa, Liver | researchgate.netnih.govcore.ac.uk |
| Orientin | Ring Fission | Phloroglucinol, Hydrocaffeic acid, Phloretic acid | Colon (Microbiota) | cambridge.org |
| Vitexin (analogue) | Multiple Reactions (Glucuronidation, sulfation, deglucosylation, etc.) | 49 identified metabolites | Systemic/Microbiota | nih.gov |
Role of Gastrointestinal Microbiota in Compound Biotransformation and Bioavailability
The gastrointestinal microbiota is the primary mediator of the metabolism of this compound, profoundly influencing its bioavailability and the nature of its bioactive metabolites. Since the parent compound is poorly absorbed in the upper GI tract, it largely transits to the colon, where it is subjected to the vast enzymatic machinery of the resident bacteria. nih.govmdpi.comelsevierpure.com
The biotransformation begins with the hydrolysis of the ester linkage connecting the p-trans-coumaroyl group to the glucose moiety of orientin. This initial step is critical as it releases two distinct bioactive molecules: orientin and p-coumaric acid. Subsequently, the gut microbiota is responsible for the cleavage of the C-glycosidic bond of orientin, a reaction that mammalian enzymes cannot perform. cambridge.org This deglycosylation step yields the aglycone luteolin, which is more readily absorbed than its glycoside form.
In essence, the gut microbiota acts as a "metabolic organ" that unlocks the therapeutic potential of complex flavonoids like this compound by transforming them into more bioavailable and potentially more bioactive forms.
Analytical Quantification and Detection Methodologies for Orientin 2 O P Trans Coumarate
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of Orientin-2''-O-p-trans-coumarate. This method offers high resolution and sensitivity for separating the compound from other components in a sample.
Several studies have established HPLC methods for the determination of related flavonoid compounds, which can be adapted for this compound. For instance, an HPLC-UV method was developed for the quantification of orientin (B1677486) in rat plasma and tissues, utilizing a C18 column and a mobile phase of acetonitrile (B52724) and 0.1% acetic acid nih.gov. The detection is typically carried out using a UV or Diode-Array Detector (DAD), with specific wavelengths chosen to maximize the absorbance of the target compound. For orientin and its isomers, wavelengths around 340 nm or 348 nm have been effectively used nih.govmdpi.commdpi.com.
Method validation is a critical aspect of quantitative HPLC analysis. Key parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). For example, in the analysis of flavonoid isomers, calibration curves have demonstrated good linearity with correlation coefficients (r²) of 0.9999 over a concentration range of 6.25–100.00 μg/mL mdpi.com. Recovery values, which indicate accuracy, are typically expected to be within the range of 95-105% nih.gov. The precision of the method is assessed by intra-day and inter-day repeatability, with relative standard deviations (RSDs) ideally below 5.40% mdpi.com.
The following table summarizes typical parameters for the HPLC analysis of related flavonoids, which are indicative of the conditions that could be applied to this compound.
| Parameter | Typical Value/Range | Reference |
| Column | C18 | nih.gov |
| Mobile Phase | Acetonitrile and acidic water (e.g., 0.1% acetic acid or 0.2% formic acid) | nih.govmdpi.com |
| Flow Rate | 1 mL/min | mdpi.com |
| Detection Wavelength | 340 nm - 348 nm | nih.govmdpi.commdpi.com |
| Linearity (r²) | > 0.999 | mdpi.com |
| Accuracy (Recovery) | 96.67–103.60% | mdpi.com |
| Precision (RSD) | < 5.40% | mdpi.com |
Mass Spectrometry (MS)-Based Techniques for Detection and Identification
Mass Spectrometry (MS) is an indispensable tool for the detection and structural identification of this compound. When coupled with a chromatographic separation technique like HPLC or UPLC, it provides a powerful platform for analyzing complex mixtures.
The identification of this compound is based on its specific mass-to-charge ratio (m/z) and its fragmentation pattern in the mass spectrometer. The molecular weight of this compound is 594.53 g/mol . In MS analysis, this compound would be expected to produce a corresponding molecular ion peak.
Spectroscopic methods, including mass spectrometry, have been used to elucidate the structures of flavonoids isolated from various natural sources, including this compound from the seeds of Trigonella foenum-graecum ebi.ac.ukebi.ac.uk. The fragmentation pattern observed in MS/MS experiments provides valuable structural information, allowing for the confirmation of the coumaroyl group and the orientin core.
Development of Advanced Hyphenated Analytical Platforms (e.g., UPLC-QTOF-MS/MS)
The coupling of Ultra-Performance Liquid Chromatography (UPLC) with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF-MS), represents a significant advancement in the analysis of natural products like this compound. UPLC offers faster analysis times and improved resolution compared to conventional HPLC. QTOF-MS provides highly accurate mass measurements, which aids in the confident identification of compounds.
UPLC-QTOF-MS/MS has been utilized for the comprehensive chemical profiling of plant extracts and the identification of numerous compounds, including flavonoids mdpi.commdpi.com. This technique allows for the tentative identification of compounds by comparing their accurate mass and fragmentation data with databases and literature reports researchgate.net. For instance, a UPLC-DAD-ESI-QTOF-MS/MS method was developed for the simultaneous quantification and identification of various compounds, including flavonoids, in plant leaves nih.gov.
The high sensitivity and selectivity of UPLC-QTOF-MS/MS make it particularly suitable for detecting and identifying minor components in complex mixtures. The data-dependent acquisition mode in these systems allows for the automatic triggering of MS/MS scans for detected peaks, providing structural information in a single analytical run mdpi.com. The combination of retention time, accurate mass, and MS/MS fragmentation patterns provides a high degree of confidence in the identification of this compound.
The following table illustrates the type of data obtained from a UPLC-QTOF-MS/MS analysis for the tentative identification of compounds.
| Compound | Retention Time (min) | Formula | Calculated m/z | Observed m/z | Reference |
| This compound | Varies | C29H26O13 | 594.1373 | Varies | researchgate.net |
Chemical Synthesis and Derivatization Approaches for Orientin 2 O P Trans Coumarate
Strategies for Total or Semi-Synthesis of the Compound
The synthesis of Orientin-2''-O-p-trans-coumarate can be approached through either semi-synthetic modifications of natural precursors or a total chemical synthesis from simpler starting materials. Both strategies involve multi-step processes that require careful control of regioselectivity.
Semi-Synthesis:
A more direct route to this compound is a semi-synthetic approach starting from the more abundant natural flavonoid, luteolin (B72000), or its C-glycoside, orientin (B1677486).
From Luteolin: The key step is the C-glycosylation of luteolin to form orientin. This transformation is challenging chemically but can be achieved with high efficiency using enzymatic methods. C-glucosyltransferases (CGTs) are enzymes capable of catalyzing the formation of a C-C bond between a sugar donor and the flavonoid aglycone. sci-hub.se For instance, the C-glucosyltransferase from Trollius chinensis (TcCGT1) has been successfully used to convert luteolin into orientin. researchgate.netresearchgate.net This enzymatic reaction can be coupled with a sucrose (B13894) synthase system to regenerate the expensive UDP-glucose donor, making the process more cost-effective for large-scale production. researchgate.netresearchgate.netacs.org
Acylation of Orientin: Once orientin is obtained, the final step is the regioselective acylation of the 2''-hydroxyl group of the glucose moiety with p-trans-coumaric acid. This can be accomplished via enzymatic transesterification. Lipases, such as immobilized Candida antarctica lipase (B570770) B (CALB), are widely used for the regioselective acylation of flavonoid glycosides in non-aqueous media. nih.govresearchgate.netscispace.com The reaction typically uses an activated form of p-coumaric acid, such as its vinyl ester (vinyl p-coumarate), as the acyl donor to drive the reaction towards ester formation. acs.org The enzyme's high regioselectivity often targets the primary 6''-hydroxyl group, but selectivity for the 2''-position can sometimes be achieved by manipulating the enzyme, solvent, and reaction conditions, though this remains a significant challenge. scispace.com An enzymatic system from cultured sweet potato cells has also been shown to regioselectively acylate flavonoid glucosides with aromatic acids. um.edu.my
Total Synthesis:
Total chemical synthesis provides a route to the compound from basic starting materials and allows for the creation of analogues not accessible through semi-synthesis. However, it is often hampered by low yields and the need for extensive use of protecting groups. google.com
A plausible total synthesis pathway would involve:
Synthesis of the Luteolin Aglycone: Luteolin can be synthesized through various established methods. A common strategy involves the Baker-Venkataraman rearrangement or the Algar-Flynn-Oyamada reaction. sioc-journal.cn A more modern approach starts with the Friedel-Crafts acylation of a protected phloroglucinol (B13840) derivative (for the A-ring) with a protected 3,4-dihydroxybenzoic acid derivative (for the B-ring) to form a chalcone (B49325) intermediate. researchgate.net This chalcone is then subjected to oxidative cyclization using reagents like selenium dioxide to form the flavone (B191248) core, followed by deprotection to yield luteolin. google.com
C-Glycosylation: The chemical formation of the C-glycosidic bond is notoriously difficult. One strategy involves the O→C rearrangement of a pre-formed O-glycoside. sioc-journal.cn Alternatively, direct C-glycosylation can be attempted using a glycosyl donor and a Lewis acid, though this often results in a mixture of C-6 and C-8 isomers (isoorientin and orientin) and requires careful optimization.
Acylation and Deprotection: The final step involves the regioselective esterification of the 2''-hydroxyl group on the glucose moiety with p-trans-coumaric acid, followed by the removal of all protecting groups. This step is complicated by the numerous reactive hydroxyl groups on both the flavonoid and sugar parts of the molecule, necessitating a sophisticated protection/deprotection strategy to ensure the correct connectivity. researchgate.net
Development of Novel this compound Derivatives for Enhanced Bioactivity or Stability
The modification of natural flavonoids is a key strategy to improve their physicochemical properties and biological activities. jocpr.comnih.gov Key goals for developing novel derivatives of this compound include enhancing stability, increasing lipophilicity for better bioavailability, and modulating bioactivity. nih.govrsc.org
Enzymatic acylation is a preferred method for creating such derivatives due to its high regioselectivity under mild conditions. researchgate.net Lipases, particularly CALB, can be used to introduce a variety of acyl groups onto the glucose moiety of orientin. scispace.com By replacing the p-trans-coumaroyl group with other acyl donors, a library of novel derivatives can be generated.
Potential Modifications and Their Rationale:
Varying the Aromatic Acyl Group: Replacing p-coumaric acid with other phenolic acids like caffeic acid or ferulic acid could enhance antioxidant activity, as these acids possess potent radical-scavenging properties themselves. nih.gov
Introducing Aliphatic Acyl Chains: Acylation with fatty acids of varying chain lengths (e.g., octanoic, lauric, palmitic acid) can systematically modify the compound's lipophilicity. nih.govsmbb.mx Increased lipophilicity can improve absorption and membrane permeability but may also alter the specific biological targets. rsc.org
Modifying the Flavonoid Core: While more synthetically challenging, modifications to the luteolin backbone, such as altering the hydroxylation pattern on the A or B rings, could fundamentally change the compound's electronic properties and its ability to interact with biological targets like enzymes or receptors. acs.org
The table below outlines some potential novel derivatives and the expected impact of the modification.
| Derivative Name (Hypothetical) | Modification | Potential Enhancement | Rationale |
| Orientin-2''-O-caffeate | Replacement of p-trans-coumarate with caffeate | Increased antioxidant activity | Caffeic acid has an additional hydroxyl group, enhancing its radical scavenging capacity. nih.gov |
| Orientin-2''-O-ferulate | Replacement of p-trans-coumarate with ferulate | Increased antioxidant activity and stability | The methoxy (B1213986) group on ferulic acid can contribute to radical stabilization. |
| Orientin-2''-O-octanoate | Replacement of p-trans-coumarate with an 8-carbon fatty acid | Increased lipophilicity and bioavailability | Short-to-medium chain fatty acids can improve membrane permeability without being overly lipophilic. rsc.org |
| Orientin-2''-O-palmitate | Replacement of p-trans-coumarate with a 16-carbon fatty acid | Significantly increased lipophilicity for formulation in lipid-based systems | Long-chain fatty acids drastically increase solubility in non-polar environments. researchgate.netsmbb.mx |
| Isothis compound | Isomeric change from orientin (8-C-glycoside) to isoorientin (B1672268) (6-C-glycoside) | Altered biological target specificity | The position of the glycoside on the flavonoid A-ring can influence how the molecule fits into enzyme active sites. nih.gov |
Enzymatic Synthesis of Related Flavonoids and Acylated Glucosides
Enzymatic methods offer significant advantages for the synthesis and modification of flavonoids, providing high selectivity and avoiding harsh reaction conditions. researchgate.netscispace.com
Glycosyltransferases (GTs): These enzymes are crucial for the biosynthesis of flavonoid glycosides. They catalyze the transfer of a sugar moiety from an activated donor, typically a nucleotide sugar like UDP-glucose, to a flavonoid aglycone. sci-hub.sesioc-journal.cn While O-glycosyltransferases are common, C-glycosyltransferases (CGTs) that form the more stable C-C bond are also utilized for producing compounds like orientin and vitexin (B1683572). sci-hub.senih.gov The use of CGTs in coupled reactions with sucrose synthase for UDP-glucose regeneration represents an efficient and economical approach for producing flavone C-glycosides. researchgate.netresearchgate.net
Lipases and Esterases: These hydrolases are widely employed in reverse, catalyzing esterification or transesterification reactions in non-aqueous media. nih.govsmbb.mx Candida antarctica lipase B (CALB) is a particularly robust and versatile biocatalyst for the acylation of flavonoids. scispace.comresearchgate.net The regioselectivity of the acylation is a key advantage, often targeting the primary hydroxyl group (e.g., 6''-OH) of the sugar moiety. nih.gov However, the position of acylation can be influenced by the enzyme source, the structure of the flavonoid, and the reaction medium. researchgate.net For example, lipases have been used to acylate a wide range of flavonoid glycosides, including rutin, naringin, and various anthocyanins, with both aliphatic and aromatic acyl donors. acs.orgnih.govsmbb.mx The use of ionic liquids as solvents has also been explored, in some cases leading to higher reaction rates and improved regioselectivity compared to traditional organic solvents. sioc-journal.cn
The following table summarizes selected examples of enzymatic synthesis of related flavonoids and their acylated derivatives found in the literature.
| Flavonoid Substrate | Enzyme | Acyl Donor / Co-substrate | Product | Reference |
| Luteolin | Trollius chinensis C-glucosyltransferase (TcCGT1) | UDP-glucose | Orientin | researchgate.netresearchgate.net |
| Apigenin (B1666066) | Trollius chinensis C-glucosyltransferase (TcCGT1) | UDP-glucose | Vitexin | researchgate.netresearchgate.net |
| Isoquercitrin | Lipase | Vinyl cinnamate | Isoquercitrin 6''-O-cinnamate | acs.org |
| Rutin | Candida antarctica lipase B (CALB) | Lauric acid | Rutin laurate ester | um.edu.my |
| Naringin | Candida antarctica lipase B (CALB) | Vinyl butyrate | Monoacylated naringin | sioc-journal.cn |
| Chrysoeriol-7-O-glucoside | Candida antarctica lipase | Vinyl laurate | Acylated chrysoeriol-7-O-glucoside | nih.gov |
| Cyanidin-3-glucoside | Candida antarctica lipase B (CALB) | Fatty acid esters | Cyanidin-3-(6''-acyl)-glucoside | nih.gov |
| Kaempferol-3-O-glucoside (Astragalin) | Lipase | p-Coumaric acid | Tiliroside (B191647) (Kaempferol-3-O-(6''-O-p-coumaroyl)-glucoside) | scispace.com |
Synergistic and Antagonistic Interactions of Orientin 2 O P Trans Coumarate
Interactions with Other Phytochemicals within Botanical Extracts
Research into the phytochemical composition of fenugreek seeds reveals the presence of numerous other flavonoids and compounds alongside Orientin-2''-O-p-trans-coumarate. The complex interplay between these constituents is thought to be responsible for the plant's observed therapeutic effects. mdpi.comipb.pt
Table 1: Phytochemicals Co-occurring with this compound in Fenugreek (Trigonella foenum-graecum)
| Compound Class | Specific Compounds |
|---|---|
| Flavonoids | Vitexin-2''-O-p-trans-coumarate, Luteolin (B72000), Quercetin, Kaempferol, Vitexin (B1683572), Tricin, Naringenin, Apigenin (B1666066) Glycosides |
| Alkaloids | Trigonelline |
| Saponins | Diosgenin, Yamogenin, Tigogenin |
| Phenolic Acids | Gallic Acid, Caffeic Acid, Chlorogenic Acid, Coumaric Acid |
| Other Compounds | 4-Hydroxyisoleucine, Galactomannan |
The phenomenon of synergism is well-documented among flavonoids and other phenolic compounds. rjpharmacognosy.ir Studies have shown that combinations of certain flavonoids can lead to enhanced antioxidant activity compared to the individual compounds alone. For instance, the presence of a p-coumaroyl group, such as the one in this compound, has been shown to significantly enhance the antioxidant and cytoprotective effects of flavonoid glycosides when compared to their non-coumaroylated counterparts. nih.gov This suggests that the p-trans-coumarate moiety of the molecule is a key contributor to its reactivity and potential for synergistic interactions. The enhanced activity is attributed to the coumaroyl group's ability to improve electron and hydrogen atom transfer, as well as its metal-chelating potential. nih.gov
Modulation of Biological Pathways through Compound Mixtures
The therapeutic potential of botanical extracts often lies in their ability to modulate multiple biological pathways simultaneously, a feat that is difficult to achieve with a single purified compound. The mixture of phytochemicals in plants like fenugreek, including this compound, can exert a multi-targeted influence on cellular processes. researchgate.net
Research on fenugreek extracts has provided insights into how these compound mixtures modulate biological pathways. For example, extracts containing a variety of flavonoids and alkaloids have demonstrated potential in the management of diabetes and cancer. mdpi.com In the context of cancer, fenugreek seed extract has been shown to induce apoptosis (programmed cell death) in pancreatic cancer cells. nih.gov This effect is mediated through the modulation of key apoptosis-related markers, such as the activation of caspase-3 and the upregulation of the pro-apoptotic protein Bax. nih.gov
Table 2: Research Findings on the Biological Effects of Fenugreek Extracts Containing this compound
| Biological Effect | Observed Mechanism/Pathway Modulation | Supporting Evidence |
|---|---|---|
| Anticancer Activity (Pancreatic Cancer) | Induction of apoptosis, activation of caspase-3, upregulation of Bax. nih.gov | Studies on fenugreek seed extract demonstrated increased apoptosis rates in various pancreatic cancer cell lines. nih.gov |
| Antidiabetic Potential | Inhibition of α-amylase, an enzyme involved in carbohydrate digestion. mdpi.com | A strong positive correlation was found between the flavonoid and alkaloid content of fenugreek extracts and their α-amylase inhibitory activity. mdpi.com |
| Antioxidant and Cytoprotective Effects | Enhanced free radical scavenging and protection of cells from oxidative damage, potentially amplified by the p-coumaroyl moiety. nih.gov | Comparative studies on coumaroylated flavonoids show superior antioxidant and cytoprotective capabilities. nih.gov |
Research Gaps and Future Perspectives in Orientin 2 O P Trans Coumarate Research
Unexplored Biological Targets and Signaling Pathways
Current knowledge of the biological targets and signaling pathways modulated by Orientin-2''-O-p-trans-coumarate is still in its infancy. While its parent compound, orientin (B1677486), has been shown to influence pathways like TLR4/NF-κB and the Hedgehog signaling pathway, the specific effects of the p-trans-coumarate ester remain largely uninvestigated. medchemexpress.eunih.gov Research has indicated that this compound promotes the proliferation of 2BS cells, suggesting an influence on cell cycle regulation. cymitquimica.comebi.ac.uktargetmol.com However, the precise molecular interactions and downstream signaling cascades are yet to be identified.
Future research should aim to:
Identify direct protein targets: Utilizing techniques such as affinity chromatography-mass spectrometry to pinpoint the specific proteins that this compound binds to within the cell.
Map pathway involvement: Employing transcriptomic and proteomic approaches to determine which signaling pathways are significantly altered upon treatment with the compound. This could include pathways related to inflammation, oxidative stress, apoptosis, and cell proliferation, areas where its parent compound, orientin, has shown activity. medchemexpress.eu
Investigate receptor interactions: Exploring potential interactions with cell surface or nuclear receptors that could trigger its biological effects.
Need for Advanced Mechanistic Studies in Diverse Animal Models
To date, research on the in vivo effects of this compound is limited. While studies on related compounds and extracts containing it have been conducted in rat models for conditions like hepatotoxicity, specific mechanistic studies using the isolated compound are lacking. wisdomlib.orgnih.gov The translation of in vitro findings to complex biological systems necessitates the use of well-designed animal models.
Future directions for research include:
Pharmacokinetic and pharmacodynamic studies: Establishing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in various animal models to understand its bioavailability and effective concentrations.
Disease-specific models: Evaluating the efficacy and mechanism of action of the compound in animal models of diseases where its antioxidant and cell-proliferative properties might be beneficial, such as models of tissue injury and repair. chemsrc.commedchemexpress.comlabshake.com
Comparative studies: Utilizing different animal models (e.g., mice, rats, zebrafish) to understand species-specific effects and to identify the most relevant models for human disease.
Development of Innovative Analytical Platforms for Comprehensive Profiling
The accurate detection and quantification of this compound and its metabolites are essential for both in vitro and in vivo studies. While HPLC methods have been used for its isolation and identification, more advanced analytical platforms are needed for comprehensive profiling in complex biological matrices. researchgate.net
Key areas for development include:
High-resolution mass spectrometry (HRMS): Implementing HRMS-based methods for the sensitive and specific detection of the compound and its metabolic products in plasma, tissues, and cells.
Advanced chromatographic techniques: Developing and optimizing multi-dimensional chromatography techniques to improve the separation and identification of this flavonoid from other closely related compounds in plant extracts and biological samples.
Potential for Novel Chemical Derivatization Strategies
The structure of this compound offers opportunities for chemical modification to enhance its biological activity, improve its pharmacokinetic properties, or probe its mechanism of action.
Future research in this area could focus on:
Structure-activity relationship (SAR) studies: Synthesizing a series of derivatives by modifying the coumarate or flavonoid moieties to understand which structural features are critical for its biological effects.
Prodrug development: Designing and synthesizing prodrugs of this compound to improve its solubility, stability, or targeted delivery.
Click chemistry applications: Utilizing click chemistry to attach fluorescent or affinity tags to the molecule, facilitating its visualization and the identification of its binding partners within cells.
Integration of Multi-Omics Approaches to Elucidate Compound Actions
A holistic understanding of the biological effects of this compound can be achieved by integrating data from various "omics" platforms. nih.gov This systems biology approach can reveal complex interactions and networks that are not apparent from single-endpoint assays.
Future research should integrate:
Genomics and transcriptomics: To identify gene expression changes and genetic factors that influence the response to the compound. nih.gov
Proteomics: To analyze changes in protein expression and post-translational modifications, providing a direct link between the compound and cellular functions. nih.govnih.gov
Metabolomics: To map the metabolic pathways affected by the compound, offering insights into its functional consequences. nih.gov
Network pharmacology: To construct interaction networks between the compound, its targets, and disease-related pathways, helping to predict its therapeutic potential and potential side effects. nih.gov
By addressing these research gaps, the scientific community can build a comprehensive understanding of this compound, paving the way for its potential development as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the validated methods for isolating Orientin-2''-O-p-trans-coumarate from Trigonella foenum-graecum?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. The compound is identified via NMR and mass spectrometry for structural confirmation . Purity (>98%) is verified using HPLC with UV detection at 254 nm, as described in studies isolating flavonoids from fenugreek seeds .
Q. What are the optimal storage and solubility protocols for Orientin-2''-O-p-trans-coumarate in laboratory settings?
- Methodological Answer : The compound should be stored as a powder at -20°C or in solvent (e.g., DMSO) at -80°C for long-term stability . For solubility, dissolve in DMSO with gentle heating (37°C) and brief sonication to avoid degradation. Working concentrations should be prepared fresh, and freeze-thaw cycles minimized to preserve activity .
Advanced Research Questions
Q. How can researchers design experiments to investigate the dual antioxidant and cell-proliferative effects of Orientin-2''-O-p-trans-coumarate?
- Methodological Answer :
- Antioxidant assays : Use in vitro models like H₂O₂-induced oxidative stress in 2BS fibroblasts, measuring ROS levels via DCFH-DA fluorescence or SOD activity .
- Proliferation assays : Employ MTT or EdU incorporation assays, with dose ranges (e.g., 1–50 µM) to identify biphasic effects (proliferation at low doses vs. toxicity at high doses) .
- Controls : Include N-acetylcysteine (antioxidant control) and validate specificity using siRNA knockdown of antioxidant enzymes (e.g., Nrf2) .
Q. What strategies address discrepancies in cell-proliferation data for Orientin-2''-O-p-trans-coumarate under oxidative stress?
- Methodological Answer :
- Standardize stress induction : Calibrate H₂O₂ concentrations (e.g., 100–500 µM) to ensure consistent oxidative damage without immediate cytotoxicity .
- Validate proliferation mechanisms : Use transcriptomics (e.g., RNA-seq) to differentiate antioxidant-driven proliferation from direct mitogenic signaling. Cross-validate with kinase inhibitors (e.g., ERK or PI3K inhibitors) .
- Replicate across models : Compare results in primary cells (e.g., 2BS fibroblasts) vs. immortalized lines (e.g., HEK293) to assess tissue-specific effects .
Q. How does the p-trans-coumaroyl moiety influence the antioxidant efficacy of Orientin-2''-O-p-trans-coumarate?
- Methodological Answer :
- Structural analysis : Compare hydroxyl radical scavenging activity of Orientin-2''-O-p-trans-coumarate with its aglycone (orientin) via DFT calculations or ESR spectroscopy to quantify electron-donating capacity .
- Functional assays : Test derivatives lacking the coumaroyl group in DPPH/ABTS assays. The coumaroyl group enhances lipid solubility, improving membrane permeability and intracellular ROS scavenging, as shown in Caco-2 cell models .
Methodological and Reproducibility Considerations
Q. What analytical techniques are critical for confirming the purity and structural integrity of Orientin-2''-O-p-trans-coumarate?
- Methodological Answer :
- HPLC-PDA/MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. UV spectra (λmax ~330 nm) and HR-MS (m/z 595.135 [M+H]⁺) confirm identity .
- NMR : Assign peaks for the coumaroyl moiety (δ 7.6–6.3 ppm for aromatic protons) and glycosidic linkage (δ 5.2–4.5 ppm for anomeric protons) .
Q. How should dose-response studies be structured to evaluate the compound’s bioactivity without confounding cytotoxicity?
- Methodological Answer :
- Pilot toxicity screening : Perform LDH release assays or Annexin V/PI staining across a broad concentration range (0.1–100 µM) .
- Dose optimization : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ for antioxidant effects and IC₅₀ for cytotoxicity. Prioritize doses below the IC₁₀ for functional studies .
Data Interpretation and Reporting
Q. How can researchers reconcile conflicting results between in vitro antioxidant assays and in vivo models?
- Methodological Answer :
- Assay limitations : Note that in vitro assays (e.g., DPPH) may not reflect cellular uptake or metabolic stability. Validate findings using ex vivo models like rat liver homogenates or zebrafish embryos .
- Pharmacokinetics : Measure plasma/tissue concentrations via LC-MS in rodent models to correlate bioactivity with bioavailability .
Q. What statistical approaches are recommended for analyzing nonlinear responses in antioxidant/proliferation assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
